molecular formula C14H24 B13778906 2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 61685-34-5

2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13778906
CAS No.: 61685-34-5
M. Wt: 192.34 g/mol
InChI Key: KWSSUXIEHAITGW-UHFFFAOYSA-N
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Description

2-Butylbornene is an organic compound belonging to the class of alkenes It is characterized by the presence of a butyl group attached to the bornene structure

Properties

CAS No.

61685-34-5

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

2-butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C14H24/c1-5-6-7-12-10-11-8-9-14(12,4)13(11,2)3/h10-11H,5-9H2,1-4H3

InChI Key

KWSSUXIEHAITGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2CCC1(C2(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the bicyclo[2.2.1]heptane skeleton,
  • Introduction of methyl groups at the 1,7,7-positions,
  • Functionalization at the 2-position to introduce the butyl substituent,
  • Formation of the double bond at the 2-position to yield the bicyclo[2.2.1]hept-2-ene structure.

Method A: Acylative Decarboxylation and Catalytic Cyclization

According to a patent describing the preparation of bicyclo[2.2.1]heptane derivatives, one of the key methods involves acylative decarboxylation of bicycloheptane carboxylic acids using transition metal catalysts or metal oxides at elevated temperatures (195–200 °C). This method effectively generates bicycloheptan-2-yl ketones, which can be further functionalized:

  • The acid precursor is vaporized and passed over catalysts such as heated thoria aerogel or iron powder.
  • The reaction yields the bicyclic ketone intermediate.
  • Subsequent alkylation or condensation reactions introduce the butyl group at the 2-position.
  • Final steps include dehydration or elimination to form the double bond, yielding the bicyclo[2.2.1]hept-2-ene core.

This method is preferred for its efficiency and ability to handle various substituents.

Method B: Malonic Ester Alkylation Route

Another approach involves the preparation of bicyclo[2.2.1]heptyl-substituted malonic esters, which are alkylated with halogen-substituted bicyclo[2.2.1]heptane derivatives:

  • Preparation of the sodio derivative of tert-butyl malonic ester by reaction with sodium hydride in anhydrous benzene.
  • Reaction of this sodio derivative with bicyclo[2.2.1]heptan-2-yl carboxylic acid chloride or halogenated bicycloheptane derivatives.
  • The resulting malonate esters are then subjected to hydrolysis and decarboxylation to yield the desired bicycloheptane derivatives with butyl substitution at the 2-position.
  • Catalytic hydrogenation may be used to reduce any double bonds if necessary.

This method allows for fine control over substitution patterns and is useful for synthesizing analogs.

Method C: Intramolecular Photocyclization and Dehydrohalogenation

Research on strained bicyclic systems shows that intramolecular photocyclization of dienones, such as 1,5-hexadien-3-one, can be used to form bicyclo[2.1.1]hexan-2-one systems, which are structurally related. By analogy, such photochemical methods can be adapted for bicyclo[2.2.1]heptene derivatives:

  • Photocyclization forms the bicyclic ketone intermediate.
  • Dehydrohalogenation of 2-bromobicyclo[2.1.1]hexane derivatives yields bicyclo[2.1.1]hexene compounds.
  • Similar strategies can be used to form the bicyclo[2.2.1]hept-2-ene core with the appropriate substituents.

This method is valuable for introducing double bonds in strained bicyclic systems.

Comparative Data Table of Preparation Methods

Method Key Steps Conditions Advantages Limitations
Acylative Decarboxylation Heating acid with Fe powder or metal oxides 195–200 °C, inert atmosphere Efficient ketone formation, scalable High temperature, catalyst handling
Malonic Ester Alkylation Sodium hydride deprotonation, alkylation 60–80 °C, anhydrous benzene Good control over substitution Requires halogenated precursors
Photocyclization & Dehydrohalogenation UV irradiation, base-induced elimination Photochemical setup, mild base Direct double bond formation Specialized equipment, limited scope
Oxime/Nitramide Derivatization Oxime formation, nitrite treatment Room temperature to mild heating Functional group versatility Multi-step, indirect for butyl substitution

Summary and Recommendations

The most authoritative and practical methods for preparing This compound involve:

  • Acylative decarboxylation of appropriate bicycloheptane carboxylic acids catalyzed by transition metals or oxides, followed by alkylation and elimination steps to install the butyl group and the double bond.
  • Alkylation of malonic esters derived from bicycloheptane frameworks, allowing for precise substitution control.
  • Photochemical approaches offer alternative routes to the bicyclic olefin but require specialized equipment.

Further optimization of these methods can be achieved by careful control of reaction parameters such as temperature, solvent, and catalyst choice.

Chemical Reactions Analysis

Types of Reactions: 2-Butylbornene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can occur with reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene serves as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various chemical transformations, making it useful in the development of complex organic molecules.

Key Reactions:

  • Diels-Alder Reactions: The compound can participate in Diels-Alder reactions, forming cycloadducts that are valuable in synthesizing natural products and pharmaceuticals.
  • Functionalization: The double bond in the bicyclic structure can be functionalized to introduce various substituents, enhancing its utility in synthetic pathways.

Pharmaceutical Applications

The compound has been investigated for its potential biological activities. Research indicates that derivatives of this compound exhibit promising pharmacological properties.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of modified bicyclic compounds derived from this structure. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Material Science

In material science, this compound is utilized in the formulation of specialty polymers and resins due to its unique structural characteristics.

Applications Include:

  • Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Coatings and Adhesives: Its reactive sites allow for cross-linking in coatings and adhesives, improving adhesion and durability.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for chemical transformationsDiels-Alder reactions
PharmaceuticalsPotential anti-inflammatory agentsModified derivatives studied for efficacy
Material ScienceComponent in specialty polymers and coatingsEnhancing mechanical properties

Mechanism of Action

The mechanism of action of 2-Butylbornene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • 2-Methylbornene
  • 2-Ethylbornene
  • 2-Propylbornene

Comparison: 2-Butylbornene is unique due to its specific butyl group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Biological Activity

2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene, also known as bicyclo[2.2.1]hept-2-ene or bornylene, is a bicyclic compound with the molecular formula C10H16. It has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and other therapeutic potentials, supported by relevant data tables and case studies.

  • Molecular Formula: C10H16
  • Molecular Weight: 136.234 g/mol
  • CAS Number: 464-17-5
  • IUPAC Name: 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related terpenoids demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Table 1: Anti-inflammatory Potency of Related Compounds

Compound NameIC50 (µg/mL)Reference
This compoundTBD
Diclofenac42.30
N-Hexane Extract14.30

Antimicrobial Activity

The antimicrobial potential of bicyclic compounds has been explored in various contexts. In vitro studies have indicated that these compounds can inhibit the growth of several bacterial strains.

Case Study: Antimicrobial Efficacy
A recent study tested the effectiveness of different extracts containing bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that extracts containing this compound showed promising antibacterial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

The mechanisms underlying the biological activity of this compound involve interactions with various cellular targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Cell Membrane Disruption: Some studies suggest that bicyclic compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Receptor Modulation: Preliminary research indicates potential interactions with cannabinoid receptors, which may mediate some therapeutic effects.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 2-butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify substituent positions and stereochemistry. For bicyclic systems, coupling constants in 1H^1H-NMR help determine ring strain and substituent orientation.
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=C stretching at ~1650 cm1^{-1}) and alkyl/vinyl C-H vibrations.
  • X-ray Crystallography : Resolve absolute configuration and confirm bicyclic geometry, as demonstrated for structurally related methoxy-substituted derivatives .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via EI-MS) and fragmentation patterns.

Q. What synthetic strategies are effective for bicyclo[2.2.1]hept-ene derivatives?

  • Answer :

  • Diels-Alder Reaction : Cycloaddition between cyclopentadiene and substituted alkenes forms the bicyclic core. For alkyl-substituted derivatives like 2-butyl variants, steric effects must be optimized.
  • Ring-Closing Metathesis (RCM) : Useful for introducing substituents at specific positions (e.g., vinyl groups) .
  • Halogenation : Brominated analogs (e.g., 2-bromonorbornene) are precursors for cross-coupling reactions .

Q. How does the substitution pattern influence the compound’s reactivity?

  • Answer :

  • Steric Effects : Bulky groups (e.g., 2-butyl) hinder electrophilic additions to the double bond.
  • Electronic Effects : Electron-donating methyl groups stabilize carbocation intermediates in acid-catalyzed reactions.
  • Comparative Data : Substituted analogs (e.g., 5-phenyl derivatives) exhibit distinct reactivity in aromatic substitution vs. alkyl-substituted variants .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in functionalization reactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict favorable reaction pathways (e.g., electrophilic attack at less strained positions).
  • Molecular Dynamics (MD) : Simulate solvent effects and steric interactions for reactions like epoxidation or hydrohalogenation.
  • Case Study : Substituent effects on carbocation stability in superacid media have been modeled for methoxy-trimethyl derivatives .

Q. How should researchers resolve contradictions in spectroscopic data for bicyclic compounds?

  • Answer :

  • Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare to crystallographic data.
  • Dynamic Effects : Consider fluxional behavior (e.g., ring puckering) in variable-temperature NMR studies.
  • Example : Discrepancies in 13C^{13}C-NMR shifts for similar compounds (e.g., 5-butyl vs. 5-phenyl derivatives) arise from anisotropic shielding effects .

Q. What are the regulatory considerations for handling this compound under EPA guidelines?

  • Answer :

  • Significant New Use Rules (SNURs) : Under 40 CFR §721.4105, industrial uses beyond research-scale synthesis require EPA notification. This includes applications in polymer chemistry or large-scale catalysis .
  • Safety Protocols : Follow hazard codes P201 (pre-handling instructions) and P210 (fire/ignition prevention), as outlined for structurally related bicyclic compounds .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to distinguish endo vs. exo substituent orientations in the bicyclic system.
  • Reaction Optimization : For functionalization, prioritize low-temperature conditions to minimize ring strain-induced side reactions.
  • Toxicity Screening : While not directly studied for this compound, analogs (e.g., brominated derivatives) show bioactivity warranting caution in biological assays .

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